1-Benzofuran-2-yl-ethylamine
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Overview
Description
“1-Benzofuran-2-yl-ethylamine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .
Molecular Structure Analysis
The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan ring . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Scientific Research Applications
Synthesis of Serotonin Receptor Agonists : 1-Benzofuran-2-yl-ethylamine derivatives are utilized in the synthesis of 5-HT serotonin receptor agonists, demonstrating their potential in creating bioactive compounds and natural products (Porcu et al., 2018).
Novel Heterocyclic Systems : This compound is integral in synthesizing new heterocyclic systems, like 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives, showcasing its role in developing novel chemical structures (Gao et al., 2012).
Potential Anti-HIV and Anticancer Agent : Certain benzofuran derivatives, including this compound, have been evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds have shown effectiveness in reducing the viral cytopathic effect, indicating potential medical applications (Rida et al., 2006).
Antidepressant Properties : Research into compounds like A-80426, which includes a structure based on this compound, indicates potential utility in treating depression due to its α-2 antagonist activity and 5-HT uptake inhibitory activity (Meyer et al., 1995).
Characterization of Novel Derivatives : Benzofuran-based hydrazones and their derivatives have been synthesized and characterized for their potential applications in various fields, such as in natural bond orbitals and molecular electrostatic potential analysis (Khalid et al., 2020).
Synthesis of Polycyclic Benzofurans : A novel approach for the construction of complex benzofurylethylamine derivatives through radical cyclization cascade mechanism has been developed, highlighting its importance in the synthesis of benzofuran structures (Deng et al., 2019).
Antimicrobial Activity : Some benzofuran derivatives exhibit antimicrobial properties. For instance, phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown promising results in antibacterial and antioxidant activities (Shankerrao et al., 2013).
Chemical Synthesis Techniques : The compound is used in various synthesis techniques, like the one-pot synthesis of novel derivatives, showcasing its versatility in chemical synthesis processes (Gao et al., 2017).
X-Ray Structure Analysis : The compound's derivatives are used in crystal structure determination and molecular geometrical parameter analysis, providing insights into the field of crystallography (Yakalı et al., 2017).
Pharmacokinetic Studies : this compound derivatives are analyzed in pharmacokinetic studies, helping in the development of new methods for the identification and quantification of these molecules in biological matrices (Baralla et al., 2019).
Safety and Hazards
Future Directions
Benzofuran compounds, due to their biological activities and potential applications, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .
Mechanism of Action
Target of Action
1-Benzofuran-2-yl-ethylamine, a derivative of benzofuran, is a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
For example, some substituted benzofurans have shown dramatic anticancer activities . They interact with their targets, leading to significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . These effects suggest that this compound may have similar cellular and molecular effects.
Action Environment
It’s worth noting that the synthesis of benzofuran derivatives can be influenced by environmental conditions .
properties
IUPAC Name |
1-(1-benzofuran-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGVGWCEJJQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99059-83-3 |
Source
|
Record name | 1-(1-benzofuran-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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